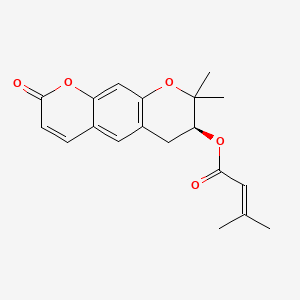

(+)-Decursin

描述

Decursin has been reported in Angelica gigas, Phlojodicarpus villosus, and other organisms with data available.

activates protein kinase C; isolated from the root of Angelica gigas; RN given for (S)-isomer; structure in first source

属性

IUPAC Name |

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKSFECWKQBVED-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974706 | |

| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-25-6 | |

| Record name | (+)-Decursin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decursin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECURSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling (+)-Decursin: A Technical Guide to its Source, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Decursin, a pyranocoumarin found predominantly in the roots of the Korean medicinal herb Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary source of this compound and detailed methodologies for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Angelica gigas Nakai, a perennial plant native to Korea, has been a staple in traditional medicine for centuries. Its roots are a rich source of bioactive compounds, with this compound being one of the most prominent. This compound has demonstrated a range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The growing interest in this compound necessitates standardized and efficient protocols for its isolation to facilitate further research and potential clinical applications. This guide presents a compilation of optimized extraction and purification techniques and explores the molecular pathways through which this compound exerts its biological effects.

Source Material: Angelica gigas Nakai

The primary and most commercially viable source of this compound is the dried root of Angelica gigas Nakai. The concentration of decursin in the roots can vary depending on factors such as the plant's age, cultivation conditions, and harvesting time. For optimal yields, it is recommended to use high-quality, authenticated dried roots, which are typically powdered to increase the surface area for efficient extraction.

Extraction of this compound from Angelica gigas

Several methods have been developed for the extraction of this compound from Angelica gigas roots, each with its own advantages in terms of efficiency, solvent usage, and scalability. The choice of method often depends on the desired yield, purity, and available laboratory equipment.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method due to its simplicity and effectiveness. Ethanol is a common solvent of choice, with varying concentrations being optimal for decursin extraction.

Table 1: Comparison of Conventional Solvent Extraction Methods for this compound

| Solvent | Extraction Time | Temperature | Decursin Yield (mg/g) | Reference |

| 100% Ethanol | Not Specified | Not Specified | 3.34 | [1] |

| 50% Ethanol | Not Specified | Not Specified | 3.14 | [1] |

| Distilled Water | Not Specified | Not Specified | 0.18 | [1] |

| 60% Ethanol | 12 hours | -20°C | >95% purity | [2] |

Ionic Liquid-Based Extraction

Ionic liquids (ILs) have emerged as green and efficient alternatives to traditional organic solvents. They offer advantages such as low volatility, high thermal stability, and tunable solvent properties.

Table 2: Ionic Liquid-Based Extraction of this compound

| Ionic Liquid | Solid-to-Liquid Ratio | Temperature | Time (min) | Decursin Yield (mg/g) | Reference |

| (BMIm)BF₄ | 1 g / 6.5 mL | 60°C | 120 | 43.32 | [3] |

| (BMIm)Tf₂N | 1 g / 6 mL | 20°C | 120 | 35.00 | [3] |

| (BMIm)PF₆ | 1 g / 6 mL | 20°C | 120 | 26.10 | [3] |

Subcritical-Water Extraction (SWE)

Subcritical-water extraction is an environmentally friendly technique that uses water at elevated temperatures and pressures to extract compounds.

Table 3: Subcritical-Water Extraction of this compound

| Temperature | Time (min) | Stirring Speed (rpm) | Decursin Yield (mg/g) | Reference |

| 190°C | 15 | 200-250 | 17.77 | [4] |

| 190°C | 15 | 0 | 8.36 | [4] |

| 190°C | 15 | 100-125 | 10.51 | [4] |

| 190°C | 15 | 300-375 | 6.66 | [4] |

Experimental Protocols

Protocol for Ionic Liquid-Based Extraction and Crystallization

This protocol is based on a highly efficient method for obtaining high-purity this compound.

Materials:

-

Dried and powdered roots of Angelica gigas

-

1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF₄)

-

Deionized water (DW)

-

Stirrer with temperature control

-

Filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Extraction:

-

Combine 1 g of powdered Angelica gigas root with 6.5 mL of (BMIm)BF₄ in a reaction vessel.

-

Stir the mixture at 500 rpm for 120 minutes at a constant temperature of 60°C.

-

After extraction, filter the mixture to separate the solid residue from the IL extract.

-

-

Crystallization:

-

Add deionized water to the IL extract to act as an anti-solvent, inducing the crystallization of decursin and decursinol angelate.

-

Allow crystallization to proceed until a significant amount of precipitate is formed.

-

Collect the crystals by filtration.

-

-

Analysis:

-

Dissolve a small sample of the crystals in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC to determine the purity of this compound. The recovery rate and total purity of decursin and decursinol angelate have been reported to be greater than 97% with this method.[3]

-

Protocol for Purification by Column Chromatography

Following initial extraction, column chromatography is essential for isolating this compound to a high degree of purity.

Materials:

-

Crude extract of Angelica gigas

-

Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)

-

Solvent system (e.g., hexane-ethyl acetate gradient for normal-phase; methanol-water or acetonitrile-water gradient for reversed-phase)

-

Chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of the stationary phase (silica gel or C18) in the initial mobile phase solvent.

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved sample onto the top of the packed column.

-

-

Elution:

-

Begin elution with the mobile phase, starting with a low polarity (for normal-phase) or high polarity (for reversed-phase) solvent.

-

Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Pool the fractions containing the pure this compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound. Purity can be confirmed by HPLC analysis, with reports of achieving 99.97% purity for decursin.[2]

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Decursin has been shown to inhibit this pathway, which is often hyperactivated in cancer cells.[5][6][7] Molecular docking analyses have suggested a strong binding affinity of decursin to the inhibitory targets of PI3K.[6]

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a key role in immunity and inflammation. Decursin has been reported to modulate this pathway, contributing to its anti-inflammatory effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for regulating cell growth, differentiation, and stress responses. Decursin has been shown to influence this pathway, with context-dependent effects on different MAPKs like ERK, p38, and JNK. For instance, in some contexts, decursin upregulates ERK signaling while downregulating the p38 pathway.[8]

Conclusion

This compound from Angelica gigas Nakai represents a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its sourcing, along with comprehensive protocols for its extraction and purification, supported by quantitative data from various methodologies. Furthermore, the elucidation of its inhibitory and modulatory effects on key signaling pathways such as PI3K/AKT/mTOR, JAK/STAT, and MAPK provides a foundation for understanding its mechanism of action. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued investigation into its pharmacological properties and clinical efficacy is warranted.

References

- 1. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activities of (+)-Decursin Beyond Anticancer Applications

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, a pyranocoumarin predominantly isolated from the roots of Angelica gigas. While its anticancer properties are well-documented, this guide focuses on its significant therapeutic potential in other key areas: neuroprotection, anti-inflammation, metabolic regulation, and cardio- and hepato-protection.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.

Mechanism of Action: Inhibition of NF-κB Signaling

This compound suppresses inflammation by preventing the activation of NF-κB. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), decursin blocks the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and matrix metalloproteinase-9 (MMP-9).[1][2] This inhibitory effect has been observed in various cell types, including macrophages and microglial cells.[1]

Additionally, decursin's anti-inflammatory effects are mediated through the inhibition of the PI3K/AKT signaling pathway, which is often upstream of NF-κB activation.[3][4]

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result | Reference |

| RAW264.7 | LPS | MMP-9 Expression | < 60 µM | Dose-dependent suppression | [2] |

| RAW264.7 | LPS, poly(I:C) | NF-κB Luciferase Activity | 10 µM | Significant inhibition | [1] |

| RAW264.7 | LPS, poly(I:C) | NF-κB Luciferase Activity | 40 µM | Stronger inhibition | [1] |

| BV-2 microglia | LPS (100 ng/ml) | Nitric Oxide (NO) Production | 1 - 50 µM | Dose-dependent inhibition | [1] |

| Chondrocytes | IL-1β | PGE2, IL-6, TNF-α, COX-2, iNOS | 1, 5, 10 µM | Dose-dependent decrease | [5] |

Key Experimental Protocols

NF-κB Luciferase Reporter Assay [1]

-

Cell Line: RAW264.7 murine macrophages.

-

Transfection: Cells are transiently transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with four tandem repeats of the NF-κB binding site. A co-transfection with a Renilla luciferase construct (e.g., pRL-TK) is used as an internal control for transfection efficiency.

-

Treatment: Transfected cells are pre-treated with this compound (e.g., 10 or 40 µM) for 2 hours.

-

Stimulation: Cells are then stimulated with an inflammatory agent like LPS or poly(I:C) for 6 hours.

-

Analysis: Cell lysates are collected, and luciferase activity is measured using a Dual-Luciferase Reporter Assay System. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB activation.

Immunofluorescence for NF-κB p65 Subunit Translocation [1]

-

Cell Culture: RAW264.7 cells are cultured on sterile cover slips.

-

Treatment and Stimulation: Cells are pre-treated with this compound (e.g., 80 µM) for 3 hours before being stimulated with LPS (1 µg/ml).

-

Fixation and Permeabilization: At various time points, cells are fixed with 4% formaldehyde, washed, and then permeabilized with 1% Triton X-100.

-

Staining: Cells are incubated with an anti-p65 monoclonal antibody, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with Hoechst stain.

-

Imaging: The subcellular localization of the p65 subunit is visualized using fluorescence microscopy to assess its translocation from the cytoplasm to the nucleus.

Neuroprotective Activity

This compound demonstrates significant neuroprotective effects, particularly relevant to neurodegenerative diseases like Alzheimer's disease. Its mechanisms include combating oxidative stress, inhibiting acetylcholinesterase, and reducing neuroinflammation.

Mechanism of Action: Antioxidant and Anti-amyloidogenic Effects

A primary neuroprotective mechanism of this compound is its ability to counteract oxidative stress induced by amyloid-beta (Aβ) peptides.[6] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to neutralize reactive oxygen species (ROS) and protect neuronal cells from Aβ-induced cytotoxicity.[6] Furthermore, studies have shown that this compound can inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.[7]

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Decursin: A Technical Guide to its Potential as a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Decursin, a pyranocoumarin isolated from the roots of the Korean medicinal plant Angelica gigas Nakai, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potential to mitigate neuronal damage induced by various neurotoxic insults, positioning it as a compelling candidate for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support further research and development.

Mechanisms of Action: Core Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways, primarily centered around antioxidant and anti-inflammatory responses. The two most well-characterized pathways are the Nrf2/HO-1 and MAPK signaling cascades.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1).

This compound has been shown to activate this protective pathway. In models of amyloid-beta (Aβ)-induced neurotoxicity, pretreatment with decursin leads to the nuclear translocation of Nrf2 and a subsequent increase in the expression of HO-1.[1] This upregulation of HO-1 contributes to the detoxification of reactive oxygen species (ROS) and the reduction of oxidative damage, thereby protecting neuronal cells from apoptosis.[1]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. The modulation of these pathways is implicated in the neuroprotective effects of this compound.

In the context of Aβ-induced neuroinflammation, this compound has been observed to suppress the phosphorylation of p38 and JNK.[2] The activation of p38 and JNK is often associated with pro-inflammatory and apoptotic signaling. By inhibiting their phosphorylation, decursin effectively downregulates the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and reduces neuronal apoptosis.[2]

Experimental Workflow

The investigation of this compound's neuroprotective potential typically follows a workflow that progresses from initial in vitro screening to more complex in vivo models. This multi-tiered approach allows for the elucidation of mechanisms and the assessment of therapeutic efficacy.

Detailed Experimental Protocols

In Vitro Neuroprotection Assays

1. Glutamate-Induced Neurotoxicity in HT-22 Hippocampal Cells

-

Cell Culture: HT-22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. Following a pre-incubation period (e.g., 1-3 hours), glutamate (typically 5 mM) is added to induce cytotoxicity.

-

Cell Viability Assessment (MTT Assay): After 24 hours of glutamate exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

2. Amyloid-β-Induced Neurotoxicity in PC12 Cells

-

Cell Culture: PC12 rat pheochromocytoma cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Aβ Preparation: Aβ25-35 peptide is dissolved in sterile distilled water to a stock concentration and aggregated by incubation at 37°C for 3-7 days before use.

-

Treatment: PC12 cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 3 hours) before the addition of aggregated Aβ25-35 (typically 25 µM).

-

Cell Viability Assessment (WST-8 Assay): Cell viability is assessed 24 hours after Aβ exposure using a water-soluble tetrazolium salt (WST-8) based assay, following the manufacturer's protocol. Absorbance is measured at 450 nm.[4]

-

Western Blot Analysis: To assess protein expression (e.g., HO-1, p-p38, p-JNK), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroprotection Model

1. Scopolamine-Induced Amnesia in Mice

-

Animals: Male ICR mice are typically used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered intraperitoneally (i.p.) at doses ranging from 1 to 5 mg/kg body weight. Scopolamine (1 mg/kg, s.c.) is administered 30 minutes after decursin treatment to induce amnesia.

-

Passive Avoidance Test:

-

Acquisition Trial: The mouse is placed in the illuminated compartment of a shuttle box. When the mouse enters the dark compartment, a mild electrical foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates improved memory retention.

-

-

Morris Water Maze Test:

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water for several consecutive days (e.g., 4 days, 4 trials per day). The time to find the platform (escape latency) is recorded.

-

Probe Trial: On the day following the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Cytotoxicity in HT-22 Cells

| This compound Concentration (µM) | Cell Viability (%) vs. Glutamate Control | Reference |

| 12.5 | 70.78 ± 3.27 | [5] |

| 25 | 82.95 ± 2.81 | [5] |

Table 2: In Vitro Neuroprotective Effects of this compound against Amyloid-β (Aβ) 25-35-Induced Cytotoxicity in PC12 Cells

| This compound Concentration (µM) | Cell Viability (%) vs. Aβ Control | Reference |

| 0.01 | Marked enhancement | [4] |

| 0.1 | Marked enhancement | [4] |

| 1 | Marked enhancement | [4] |

| 10 | Maximal rescue | [4] |

Table 3: In Vivo Effects of this compound on Acetylcholinesterase (AChE) Activity in a Scopolamine-Induced Amnesia Model

| Treatment Group | AChE Activity Inhibition (%) in Hippocampus | Reference |

| This compound (5 mg/kg, i.p.) | 34 | [3] |

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, with a multi-faceted mechanism of action that includes the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of pro-inflammatory MAPK signaling. The experimental data from both in vitro and in vivo models provide a strong foundation for its further investigation and development as a therapeutic for neurodegenerative disorders. The detailed protocols and quantitative summaries presented in this guide are intended to facilitate future research in this promising area.

References

- 1. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decursin attenuates the amyloid-β-induced inflammatory response in PC12 cells via MAPK and nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Decursin's role in modulating signaling pathways

An In-depth Technical Guide to the Role of (+)-Decursin in Modulating Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of key signaling pathways. We will delve into its impact on the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, as well as its role in inducing apoptosis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound has emerged as a promising natural compound with a wide range of biological activities.[3][4] Its therapeutic potential stems from its ability to interact with multiple molecular targets, thereby influencing a variety of cellular processes including proliferation, inflammation, and programmed cell death.[1][2][4] Understanding the precise signaling pathways modulated by this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide an in-depth analysis of these mechanisms, supported by experimental data and methodologies.

Modulation of Key Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and stress responses. This pathway consists of several key kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.

Studies have shown that this compound can modulate the MAPK pathway in various cancer cell lines.[5][6] For instance, in B16F10 melanoma cells, decursin treatment leads to a decrease in the phosphorylation of ERK, a key activator of cell proliferation, while simultaneously increasing the phosphorylation of p38, which is often associated with apoptosis and cellular stress responses.[6] In glioblastoma cells, decursin has been observed to induce the phosphorylation of both JNK and p38.[2]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature in many types of cancer. This compound has been shown to inhibit the PI3K/Akt signaling cascade, contributing to its anti-cancer effects.[5]

Treatment with decursin leads to a reduction in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activation can, in turn, affect the expression and activity of various downstream targets involved in cell survival and proliferation.[5]

NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in the inflammatory response and also contributes to cancer development and progression by promoting cell proliferation and survival. This compound has demonstrated significant anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.

Decursin has been shown to block the activation of NF-κB. This is a critical step in the inflammatory cascade, and its inhibition by decursin underlies the compound's anti-inflammatory properties.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of the intrinsic mitochondrial pathway.[1][6]

Key players in this pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Decursin treatment has been shown to alter the balance of these proteins, favoring apoptosis. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax.[1][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16F10 | Melanoma | ~60 (at 48h) | [1] |

| U87 | Glioblastoma | ~50 | [2] |

| HCT-116 | Colon Cancer | Not specified | [7] |

| HCT-8 | Colon Cancer | Not specified | [7] |

| PC-3 | Prostate Cancer | 13.63 | [8] |

| Ly1 | Diffuse Large B-cell Lymphoma | ~60 (at 48h) | [9] |

| Ly10 | Diffuse Large B-cell Lymphoma | ~60 (at 48h) | [9] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Protein | Pathway | Effect | Cell Line | Concentration (µM) | Reference |

| p-ERK | MAPK | Decrease | B16F10 | 20-100 | [1] |

| p-p38 | MAPK | Increase | B16F10 | 20-100 | [1] |

| p-JNK | MAPK | Increase | U87 | 50 | [2] |

| p-Akt | PI3K/Akt | Decrease | Not specified | Not specified | [5] |

| Bcl-2 | Apoptosis | Decrease | B16F10 | 20-100 | [1] |

| Bax | Apoptosis | Increase | B16F10 | 20-100 | [1] |

| Cleaved Caspase-3 | Apoptosis | Increase | U87 | 50-100 | [2] |

| Cleaved PARP | Apoptosis | Increase | HCT-116, HCT-8 | 50-100 | [7] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, and 100 µM) and incubate for the desired time period (e.g., 24 or 48 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

-

Sample Preparation: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.[1][2][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the desired duration.[1][7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][7]

Conclusion

This compound is a multifaceted natural compound that exerts its therapeutic effects by modulating several key signaling pathways. Its ability to inhibit pro-survival pathways like PI3K/Akt and NF-κB, while activating pro-apoptotic pathways such as the MAPK stress-activated kinases and the intrinsic apoptosis cascade, underscores its potential as a promising candidate for the development of novel anti-cancer and anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for further research into the intricate molecular mechanisms of this compound and its journey from a natural product to a potential clinical therapeutic.

References

- 1. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 5. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of (+)-Decursin: An Initial Screening for Novel Targets

A Technical Guide for Researchers and Drug Development Professionals

Introduction: (+)-Decursin, a pyranocoumarin isolated from the roots of the traditional Korean medicinal plant Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities.[1][2] Emerging research has highlighted its potential as a multi-target therapeutic agent, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4] This technical guide provides an in-depth overview of the initial screening of this compound for novel therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising natural compound.

Key Therapeutic Targets and Mechanisms of Action

This compound exerts its biological effects by interacting with a multitude of molecular targets, leading to the modulation of various signaling pathways critical in disease pathogenesis. The primary areas of investigation for decursin's therapeutic potential include oncology, inflammation, and neurodegenerative disorders.

Anticancer Effects:

Decursin has demonstrated potent anticancer activity across a range of cancer types, including prostate, breast, lung, colon, and bladder cancer.[1][2] Its mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Decursin promotes programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4][5]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1]

-

Inhibition of Angiogenesis: Decursin and its isomer, decursinol angelate, have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by suppressing the VEGFR-2 signaling pathway.[6]

-

Modulation of Key Signaling Pathways: It targets several critical signaling pathways frequently dysregulated in cancer, including the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.[1]

Anti-inflammatory Effects:

Decursin exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[3] It has been shown to:

-

Inhibit the production of pro-inflammatory cytokines.

-

Suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in inflammation.[3][7]

-

Modulate the activity of enzymes like cyclooxygenase-2 (COX-2).[5]

Neuroprotective Effects:

Studies have suggested that decursin possesses neuroprotective capabilities, making it a potential candidate for the treatment of neurodegenerative diseases.[8][9] Its neuroprotective mechanisms include:

-

Reduction of Oxidative Stress: Decursin can mitigate glutamate-induced oxidative stress in neuronal cells by reducing the overproduction of reactive oxygen species (ROS) and enhancing the cellular antioxidant defense system.[8][9]

-

Modulation of MAPK Signaling: It has been shown to protect neuronal cells from amyloid β-protein-induced neurotoxicity by activating the Nrf2-mediated upregulation of heme oxygenase-1 (HO-1) through the MAPK signaling pathway.[10]

-

Inhibition of Neuroinflammation: Its anti-inflammatory properties also contribute to its neuroprotective effects by suppressing inflammatory processes in the brain.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the quantitative data from various studies, providing insights into the potency of this compound against different cell lines and molecular targets.

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Head and Neck | HNSCC cell line | Cell Proliferation | Inhibition | 50 µM to 100 µM | [1] |

| Bladder Cancer | 53J | Cell Proliferation | Inhibition | 50–100 µM | [1] |

| Colon Cancer | HCT116 | Cell Proliferation | Inhibition | 50–100 µM | [1] |

| Ovarian Cancer | NCI/ADR-RES | Apoptosis Induction | - | - | [11] |

| Osteosarcoma | - | Cell Viability | IC50 | Not specified | [12] |

Table 2: Neuroprotective Activity of this compound

| Cell Type | Insult | Assay | Endpoint | Concentration | Reference |

| Rat Cortical Cells | Glutamate | Neuroprotection | - | 0.1–10.0 μM | [8] |

| PC12 Cells | Amyloid β-protein | Cell Viability | No cytotoxicity | up to 10 μM | [10] |

| Murine Hippocampal HT22 | Glutamate | Cell Viability | Improvement | 12.5 and 25 μM | [9] |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.

References

- 1. Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights | MDPI [mdpi.com]

- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death [mdpi.com]

- 10. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 12. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of (+)-Decursin: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Decursin, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this promising natural compound is paramount for its successful translation from preclinical models to potential clinical applications. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in preclinical settings, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Profile of this compound and its Metabolite, Decursinol

A consistent finding across numerous preclinical studies is the rapid and extensive conversion of this compound and its isomer, decursinol angelate, into their primary active metabolite, decursinol.[4][5][6] This biotransformation significantly influences the pharmacokinetic profile observed in animal models.

Oral Administration in Rodents

Following oral administration, this compound itself is often found at very low or even undetectable levels in systemic circulation.[5] Instead, its metabolite, decursinol, is readily detected and exhibits a distinct pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Decursinol after Oral Administration of Decursin or Decursinol in Rats

| Compound Administered | Dose | Vehicle | Tmax (h) | Cmax (ng/mL) | AUC (h·ng/mL) | Reference |

| Decursin/Decursinol Angelate Mixture | Equal molar amount to Decursinol | Ethanol-PEG400-Tween80 | ~0.5 (for decursin/decursinol angelate) | In nM range (for decursin/decursinol angelate) | 27,033 (for decursinol) | [4] |

| Decursinol | Equal molar amount to Decursin mixture | Ethanol-PEG400-Tween80 | ~0.7 | - | 65,012 | [4] |

| Decursinol | Dose range studied | Not specified | 0.4 - 0.9 | - | >45% Bioavailability | [7][8] |

Table 2: Pharmacokinetic Parameters of Decursin/Decursinol Angelate and Decursinol after Oral and Intraperitoneal Administration in Mice

| Administration Route | Dose | Compound Measured | Cmax (µg/mL) | Reference |

| Oral Gavage | ~240 mg/kg | Decursin/Decursinol Angelate | 0.54 | [9] |

| Oral Gavage | ~240 mg/kg | Decursinol | 14.9 | [9] |

| Intraperitoneal Injection | ~240 mg/kg | Decursin/Decursinol Angelate | 11.2 | [9] |

| Intraperitoneal Injection | ~240 mg/kg | Decursinol | 79.7 | [9] |

Intravenous Administration in Rats

Intravenous administration of decursin reveals its rapid elimination and conversion to decursinol.

Table 3: Pharmacokinetic Parameters of Decursin and Decursinol after Intravenous Administration of Decursin in Rats

| Compound Measured | Half-life (h) | AUC (µg·mL⁻¹·h) | Cmax (µg·mL⁻¹) | Tmax (h) | Reference |

| Decursin | 0.05 | 1.20 | - | - | [5] |

| Decursinol | - | 5.23 | 2.48 | 0.25 | [5] |

Metabolism of this compound

The metabolic fate of this compound is a critical aspect of its pharmacology. In vivo and in vitro studies have elucidated the primary metabolic pathways.

First-Pass Metabolism

A significant hepatic first-pass metabolism is a hallmark of this compound.[1][5] Following oral administration, decursin is extensively metabolized in the liver before it can reach systemic circulation, leading to the low bioavailability of the parent compound and the predominance of its metabolite, decursinol.[5] Studies have shown that the fraction of decursin escaping first-pass elimination in the liver is very low (FH = 0.11).[5]

Enzymatic Conversion

The conversion of decursin to decursinol is catalyzed by hepatic enzymes. In vitro studies using liver microsomes have revealed that this process is mediated by both NADPH-independent esterases and NADPH-dependent cytochrome P450 (CYP) enzymes.[10][11] In contrast, the conversion of decursinol angelate to decursinol is primarily mediated by CYP P450s.[10][11] Further in vitro work has identified nine other metabolites of decursin in human liver microsome incubations in addition to decursinol.[10][11]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of (+)-Decursin: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Molecular Interactions Between (+)-Decursin and Key Protein Targets

This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound, a promising natural compound, with various protein targets implicated in a range of diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of quantitative binding data, experimental methodologies, and the signaling pathways affected by this compound.

Introduction to this compound and In Silico Docking

This compound is a pyranocoumarin isolated from the roots of Angelica gigas Nakai. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutics.

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. By simulating the interaction between a ligand, such as this compound, and a protein target, researchers can gain insights into binding affinity, specific molecular interactions, and the potential for therapeutic intervention.

Quantitative Data from In Silico Docking Studies

The following tables summarize the quantitative data from various in silico docking studies of this compound and its derivatives with their respective protein targets. These tables provide a clear comparison of binding affinities and inhibitory concentrations.

Table 1: Molecular Docking Scores and Binding Energies of this compound with Protein Targets

| Protein Target | PDB ID | Ligand | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Interacting Residues | Reference |

| Glutamate Dehydrogenase (GDH) | Not Specified | This compound | - | -115.5 | R400, Y386 | [1] |

| Janus Kinase 1 (JAK1) | 3EYG | This compound | -8.5 | - | Not Specified |

Note: A more negative docking score or binding energy generally indicates a stronger binding affinity.

Table 2: In Vitro Inhibitory Activity of this compound and Its Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Lung Cancer) | 43.55 | |

| (S)-2d (Decursin derivative) | A549 (Lung Cancer) | 14.03 | |

| This compound | - | 1.035 (for GDH inhibition) | [1] |

Experimental Protocols

This section details the methodologies for key in silico and experimental validation techniques cited in the studies of this compound.

Molecular Docking Protocol

A generalized workflow for molecular docking is presented below. Specific parameters may vary depending on the software and the target protein.

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This is often performed using tools like the Protein Preparation Wizard in Schrödinger Suite.

-

-

Ligand Preparation:

-

The 2D structure of this compound is converted into a 3D structure.

-

The ligand is prepared by generating possible conformations, assigning partial charges, and minimizing its energy. Software such as LigPrep in the Schrödinger Suite can be used for this purpose.

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using site prediction algorithms.

-

-

Docking Simulation:

-

The prepared ligand is docked into the defined grid box of the receptor using a docking program such as Glide (Schrödinger), AutoDock, or GOLD.

-

The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. Different precision modes (e.g., Standard Precision - SP, Extra Precision - XP) can be utilized.

-

-

Analysis of Results:

-

The resulting docking poses are analyzed to identify the best-scoring conformation.

-

The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed.

-

Experimental Validation of Binding: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful experimental technique to validate the predicted binding site from in silico docking. By mutating the amino acid residues predicted to interact with the ligand, one can assess their importance for binding.

-

Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation at the center.

-

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of the target protein as a template and the mutagenic primers.

-

Digestion of Parental DNA: Digest the parental, non-mutated DNA template with an enzyme like DpnI, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Sequence the mutated plasmid to confirm the desired mutation.

-

Functional Assay: Express the mutant protein and perform binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to compare its binding affinity for the ligand with the wild-type protein. A significant decrease in binding affinity confirms the importance of the mutated residue in ligand binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical workflow for in silico drug discovery.

Signaling Pathways

Experimental Workflow

Conclusion

The in silico docking studies of this compound have provided valuable insights into its potential mechanisms of action against various protein targets. The quantitative data, coupled with the understanding of the affected signaling pathways, strongly supports the therapeutic potential of this compound. The detailed experimental protocols outlined in this guide offer a framework for researchers to conduct further investigations and validate these computational findings. The continued exploration of this compound and its derivatives through a combination of in silico and experimental approaches holds significant promise for the development of novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols for (+)-Decursin Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Decursin is a pyranocoumarin compound isolated from the roots of the plant Angelica gigas. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro use of this compound in cell culture experiments, aimed at ensuring reproducibility and accuracy in research settings.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes.[1][4] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[4][5][6] The compound modulates several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways.[4][5][7] Furthermore, this compound can suppress tumor cell migration, invasion, and angiogenesis.[5]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |

| HCT-116 | Colorectal Cancer | ~35 | 72 |

| HCT-8 | Colorectal Cancer | ~30 | 72 |

| Gastric Cancer Cells | Gastric Cancer | 50 | 48 |

| Bladder Cancer Cells | Bladder Cancer | 50 | 24 |

| Melanoma Cells | Melanoma | 80 | 48 |

| Multiple Myeloma Cells | Multiple Myeloma | 80 | 24-48 |

| 143B | Osteosarcoma | 54.2 | 24 |

| MG63 | Osteosarcoma | 54.3 | 24 |

| DU145 | Prostate Cancer | 25-100 (range) | 24-72 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (purity ≥99%)

-

Sterile microcentrifuge tubes

Protocol:

-

Due to its low water solubility, this compound should be dissolved in DMSO to prepare a high-concentration stock solution.[3][5]

-

To prepare a 100 mM stock solution, dissolve 32.8 mg of this compound (Molecular Weight: 328.37 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term use.[10]

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

DMSO

Protocol:

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight to allow for cell attachment.[6]

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in the culture medium should be less than 0.5% to avoid cytotoxicity.[10] A vehicle control (medium with the same concentration of DMSO) must be included.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM).[6][9]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 540 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100 µM) for the desired duration (e.g., 48 hours).[6]

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.[11]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[12]

-

Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry within one hour.[11] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Ice-cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50, 100 µM) for 24-48 hours.[13]

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at -20°C.[14][15]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing RNase A and PI.[14]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blotting

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture dishes

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors[16]

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2, Cyclin D1, CDK4, p-Akt, Akt)[6][17]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells and treat with this compound as described in previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[16]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.[16]

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[18]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody overnight at 4°C.[19]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

Mandatory Visualizations

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for this compound treatment.

References

- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. scispace.com [scispace.com]

- 12. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.bcm.edu [cdn.bcm.edu]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for (+)-Decursin Administration in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential considerations and detailed protocols for the administration of (+)-decursin in preclinical animal studies. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of this compound.

Overview of this compound for In Vivo Research

This compound is a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Preclinical evaluation of these properties necessitates carefully designed in vivo animal studies. This document outlines key parameters for such studies, including dosage, administration routes, and relevant animal models.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various preclinical studies on this compound.

Table 1: Dosage and Administration of this compound in Rodent Models

| Animal Model | Strain | Administration Route | Dosage Range | Vehicle | Reference |

| Mice | ICR | Intraperitoneal (i.p.) | 50 - 100 mg/kg | Not Specified | [1] |

| Mice | BALB/c nude | Intraperitoneal (i.p.) | 10 mg/kg | 10% DMSO in PBS | [2] |

| Mice | C57BL/6J | Not Specified | 10 mg/kg | Not Specified | [3] |

| Mice | BALB/c nude | Not Specified | 30 mg/kg | Not Specified | [3] |

| Rats | Sprague-Dawley | Oral (p.o.) | 2, 20 mg/kg (subacute) | Not Specified | [4] |

| Rats | Sprague-Dawley | Oral (p.o.) | 200, 2000 mg/kg (acute) | Not Specified | [4] |

| Rats | Not Specified | Oral (p.o.) | Not Specified | Ethanol-PEG400-Tween80 | [5] |

| Rats | Not Specified | Oral (p.o.) | Not Specified | Carboxymethyl cellulose | [5] |

Table 2: Pharmacokinetic Parameters of Decursin and its Metabolite Decursinol in Rodents

| Compound | Animal Model | Administration Route | Tmax (h) | Cmax (nmol/L) | Bioavailability | Reference |

| Decursin | Rat | Oral | ~0.5 | In nM range | Low (extensive first-pass metabolism) | [5][6] |

| Decursinol (from Decursin) | Rat | Oral | 0.4 - 0.9 | - | >45% | [1][7] |

| Decursinol (from Decursin) | Rat | Intravenous | - | - | - | [7] |

Table 3: Toxicity Data for this compound

| Animal Model | Strain | Administration Route | LD50 | Observations in Subacute Studies (2, 20 mg/kg for 30 days) | Reference |

| Rats | Sprague-Dawley | Oral | > 2000 mg/kg | No significant changes in body weight, food intake, urinalysis, hematology, or biochemical parameters. No histopathological lesions observed. | [4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound suitable for oral or intraperitoneal administration in rodents.

Materials:

-

This compound (purity >95%)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 400 (PEG400), sterile

-

Tween 80, sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile vials

-

Sterile syringes and needles (appropriate gauge for the animal model)

Protocol:

-

Vehicle Preparation:

-

For a vehicle solution of 10% DMSO in PBS, aseptically add 1 part sterile DMSO to 9 parts sterile PBS. Mix thoroughly.

-

For an ethanol-PEG400-Tween80 vehicle, a common ratio is a mixture of ethanol, PEG400, and Tween80. A specific cited formulation for a similar compound involved a vehicle of ethanol:PEG400:Tween80:5% dextrose at a ratio of 3:6:1:20.[8] All components should be sterile.

-

-

Decursin Formulation:

-

Due to the hydrophobic nature of decursin, it is often first dissolved in a small amount of an organic solvent like DMSO.

-

Weigh the required amount of this compound powder in a sterile vial under aseptic conditions.

-

Add the minimum volume of DMSO required to completely dissolve the decursin. Vortex briefly if necessary.

-

Gradually add the remaining vehicle (e.g., PBS, PEG400/Tween80 mixture) to the dissolved decursin while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 10% of the total injection volume, to avoid toxicity.

-

-

Sterilization and Storage:

-

The final formulation should be filtered through a 0.22 µm sterile syringe filter into a sterile vial.

-

Store the prepared decursin solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment or, if stored, to confirm its stability.

-

Administration Protocols

3.2.1. Oral Gavage in Rats

Objective: To administer a precise dose of this compound directly into the stomach of a rat.

Materials:

-

Prepared this compound solution

-

Rat gavage needle (flexible or rigid, appropriate size for the rat's weight)

-

Syringe (1-3 mL)

Protocol:

-

Gently restrain the rat.

-

Measure the correct length of the gavage needle by holding it alongside the rat, with the tip extending from the mouth to the last rib.

-

Draw the calculated volume of the decursin solution into the syringe and attach the gavage needle.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. Do not force the needle.

-

Once the needle is in the correct position, slowly administer the solution.

-

Gently remove the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress.

3.2.2. Intraperitoneal (i.p.) Injection in Mice

Objective: To administer this compound into the peritoneal cavity of a mouse.

Materials:

-

Prepared this compound solution

-

Sterile syringe (1 mL) and needle (25-27 gauge)

Protocol:

-

Properly restrain the mouse to expose the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Insert the needle at a 30-40° angle with the bevel facing up.

-